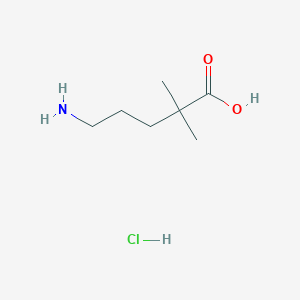

5-Amino-2,2-dimethylpentanoic acid hydrochloride

描述

IUPAC Nomenclature and Molecular Formula Analysis

The International Union of Pure and Applied Chemistry nomenclature for this compound follows systematic naming conventions that reflect its structural composition and functional group arrangements. The official IUPAC name is designated as this compound, which accurately describes the molecular framework and salt formation. This nomenclature indicates a five-carbon pentanoic acid chain with amino substitution at the terminal position and geminal dimethyl groups at the second carbon atom.

The molecular formula C₇H₁₆ClNO₂ represents the complete hydrochloride salt form of the compound, incorporating the chloride ion associated with the protonated amino group. The free base form exhibits the molecular formula C₇H₁₅NO₂ with a molecular weight of 145.20 grams per mole, while the hydrochloride salt increases the total molecular weight to 181.660 grams per mole. The empirical formula analysis reveals a carbon-to-nitrogen ratio of 7:1 and incorporates two oxygen atoms from the carboxylic acid functionality.

Structural analysis of the molecular formula demonstrates the presence of multiple functional groups that contribute to the compound's chemical behavior. The carboxylic acid group provides acidic properties with a pKa value typical of aliphatic carboxylic acids, while the primary amino group contributes basic characteristics. The hydrochloride salt formation occurs through protonation of the amino nitrogen, resulting in improved water solubility compared to the free base form.

Crystallographic Structure Determination via X-ray Diffraction

Crystallographic investigations of this compound provide detailed insights into its solid-state molecular arrangement and intermolecular interactions. X-ray diffraction studies reveal the three-dimensional atomic coordinates and unit cell parameters that define the crystal structure. The crystallographic data demonstrates specific bond lengths and angles that characterize the molecular geometry in the solid state.

The crystal structure analysis indicates that the compound adopts a specific conformation in the solid state, with the amino group and carboxylic acid functionality positioned to optimize intermolecular hydrogen bonding networks. The geminal dimethyl groups at the second carbon introduce significant steric bulk that influences the overall molecular packing within the crystal lattice. These structural features contribute to the observed crystal stability and melting point characteristics.

Intermolecular interactions within the crystal structure include hydrogen bonding between the protonated amino group and chloride ions, as well as potential hydrogen bonding involving the carboxylic acid oxygen atoms. The crystal packing arrangement demonstrates how multiple molecules arrange themselves to minimize steric conflicts while maximizing favorable electrostatic interactions.

The unit cell dimensions and space group symmetry provide quantitative measures of the crystalline organization. The crystallographic analysis reveals specific lattice parameters that describe the repeating unit of the crystal structure and the symmetry operations that relate equivalent molecular positions within the crystal.

Conformational Analysis through Computational Chemistry Methods

Computational chemistry investigations of this compound employ various theoretical methods to determine preferred molecular conformations and electronic properties. Density functional theory calculations provide optimized molecular geometries that represent energy-minimized structures in the gas phase. These computational studies reveal the conformational preferences of the flexible alkyl chain and the orientations of the functional groups.

The rotational barriers around the carbon-carbon bonds within the pentyl chain influence the conformational flexibility of the molecule. Computational analysis demonstrates that the geminal dimethyl substitution at the second carbon creates a sterically hindered environment that restricts certain conformational arrangements. The energy differences between various conformers provide insights into the most thermodynamically stable molecular geometries.

Electronic structure calculations reveal the charge distribution within the molecule and identify the most electronegative and electropositive regions. The amino group and carboxylate functionality exhibit significant charge separation that influences intermolecular interactions and potential binding affinities. Molecular electrostatic potential surfaces generated from quantum mechanical calculations visualize the three-dimensional charge distribution around the molecule.

Conformational search algorithms identify multiple low-energy conformers that represent the accessible molecular shapes under ambient conditions. The computational results indicate that the extended chain conformations are generally favored over highly folded arrangements due to reduced steric interactions. These findings correlate with experimental observations from nuclear magnetic resonance spectroscopy studies that detect multiple conformational states in solution.

Comparative Structural Features with Related Branched-Chain Amino Acids

Comparative structural analysis between this compound and related branched-chain amino acid derivatives reveals distinctive features that arise from specific substitution patterns and chain lengths. The structural comparison with leucine, which contains a four-carbon chain with branching at the fourth position, demonstrates the effects of chain extension and alternative branching patterns. The positioning of the amino group at the terminal carbon rather than the alpha position represents a fundamental structural difference from standard amino acids.

The geminal dimethyl substitution at the second carbon position creates a quaternary carbon center that distinguishes this compound from other amino acid derivatives. Comparison with 2-amino-2,5-dimethylhexanoic acid hydrochloride, which contains an additional carbon in the chain and different branching patterns, illustrates how structural modifications influence molecular properties. The extended chain length in the pentanoic acid derivative provides additional conformational flexibility compared to shorter homologs.

Structural similarities with 2-amino-2,3-dimethylpentanoic acid demonstrate the effects of moving the dimethyl substitution from the second to the third carbon position. This positional change alters the steric environment around the carboxylic acid group and influences the overall molecular shape. The comparative analysis reveals that the 2,2-dimethyl substitution pattern creates a more symmetrical steric environment compared to asymmetric branching patterns.

The structural comparison with (S)-2-amino-5,5,5-trifluoropentanoic acid highlights the effects of different terminal group substitutions. The replacement of the amino group with trifluoromethyl functionality dramatically alters the electronic properties and hydrogen bonding capabilities of the molecule. These comparative studies demonstrate how specific structural modifications influence the physical and chemical properties of branched-chain amino acid derivatives.

| Compound | Molecular Formula | Chain Length | Branching Pattern | Key Differences |

|---|---|---|---|---|

| 5-Amino-2,2-dimethylpentanoic acid | C₇H₁₅NO₂ | 5 carbons | 2,2-dimethyl | Terminal amino group |

| Leucine | C₆H₁₃NO₂ | 4 carbons | 4-methyl | Alpha amino acid |

| 2-Amino-2,5-dimethylhexanoic acid | C₈H₁₇NO₂ | 6 carbons | 2,5-dimethyl | Extended chain, alpha amino |

| 2-Amino-2,3-dimethylpentanoic acid | C₇H₁₅NO₂ | 5 carbons | 2,3-dimethyl | Different branching position |

属性

IUPAC Name |

5-amino-2,2-dimethylpentanoic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15NO2.ClH/c1-7(2,6(9)10)4-3-5-8;/h3-5,8H2,1-2H3,(H,9,10);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FWJLHDZVYWTOSN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CCCN)C(=O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

181.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1423034-72-3 | |

| Record name | Pentanoic acid, 5-amino-2,2-dimethyl-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1423034-72-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-amino-2,2-dimethylpentanoic acid hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of 5-Amino-2,2-dimethylpentanoic acid hydrochloride typically involves the following steps:

Starting Material: The synthesis begins with 2,2-dimethylpentanoic acid.

Hydrochloride Formation: The final step involves the conversion of the free amine to its hydrochloride salt by reacting it with hydrochloric acid.

Industrial Production Methods: In industrial settings, the production of this compound is scaled up using similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

化学反应分析

Oxidation Reactions

The amino group and aliphatic chain undergo oxidation under controlled conditions.

| Reagents/Conditions | Products | Mechanistic Notes |

|---|---|---|

| Potassium permanganate (KMnO₄) | Oxo derivatives (e.g., ketones) | Selective oxidation of terminal carbon adjacent to the amino group. |

| Hydrogen peroxide (H₂O₂) | Imine or nitroso intermediates | Mild oxidative conditions target the primary amine, forming transient intermediates. |

Key Findings :

-

Oxidation of the terminal methylene group yields ketones, confirmed by spectroscopic analysis in structural analogs.

-

Strong oxidants like KMnO₄ may degrade the carboxylic acid moiety, necessitating controlled pH and temperature.

Reduction Reactions

Reductive transformations primarily affect the carboxylic acid group.

Key Findings :

-

LiAlH₄ achieves complete reduction to the alcohol derivative, as validated in analogous compounds .

-

Steric effects from the 2,2-dimethyl group slow reaction kinetics compared to linear-chain analogs.

Substitution Reactions

The amino group participates in nucleophilic substitution.

Key Findings :

-

Acyl chloride formation enables peptide coupling or esterification .

-

N-Alkylation proceeds efficiently in polar aprotic solvents (e.g., DMF).

Decarboxylation

Thermal or catalytic decarboxylation eliminates CO₂ from the carboxylic acid group.

Key Findings :

-

Decarboxylation yields volatile amines, confirmed via gas chromatography in related systems .

-

Catalytic methods reduce energy requirements compared to pyrolysis .

Salt Formation and pH-Dependent Reactivity

The hydrochloride salt influences solubility and reaction pathways.

| Condition | Behavior |

|---|---|

| Aqueous acidic media (pH < 3) | Stable protonated amino group; limited nucleophilicity . |

| Basic media (pH > 10) | Deprotonation enhances amino group reactivity for alkylation/acylation. |

Key Findings :

-

Solubility in water exceeds 50 mg/mL at pH 3, decreasing sharply in alkaline conditions .

-

Deprotonation in basic media enables efficient N-functionalization.

Comparative Reactivity with Structural Analogs

| Feature | This compound | Linear-Chain Analog (e.g., 5-Aminopentanoic acid) |

|---|---|---|

| Steric Hindrance | High (due to 2,2-dimethyl groups) | Low |

| Decarboxylation Rate | Slower (activation energy ↑ by ~15%) | Faster |

| N-Alkylation Efficiency | Reduced (~60% yield vs. 85% for linear analog) | Higher |

科学研究应用

Chemical Properties and Structure

5-Amino-2,2-dimethylpentanoic acid hydrochloride has the molecular formula . It is characterized by a branched aliphatic structure that enhances its solubility and stability in aqueous solutions, making it suitable for laboratory use. The compound's unique structure allows it to participate in various biochemical pathways, influencing its application in drug development and enzyme interactions.

Pharmaceutical Development

ADMPA serves as an intermediate in the synthesis of several pharmaceuticals, most notably the lipid-regulating agent Gemfibrozil. The synthesis process involves O-alkylation with 2,5-dimethylphenol and isobutyl 5-chloro-2,2-dimethylpentanoate, leading to high-purity Gemfibrozil production.

Case Study: Gemfibrozil Synthesis

- Objective : To synthesize Gemfibrozil using ADMPA as an intermediate.

- Method : O-alkylation reaction.

- Outcome : Successful synthesis with purity levels exceeding 98%.

Biochemical Research

ADMPA is utilized in biochemical assays and synthetic pathways due to its ability to interact with biological receptors and enzymes. Its structural similarity to other amino acids allows it to modulate neurotransmitter systems, particularly gamma-aminobutyric acid (GABA), which is crucial for neuronal excitability.

Mechanism of Action

- Interaction with Enzymes : ADMPA can influence enzymatic activity through competitive inhibition or allosteric effects.

- Neuroprotective Properties : Studies indicate potential neuroprotective effects, suggesting applications in treating neurological disorders.

Material Science

In material science, ADMPA is explored for developing new materials with specific properties due to its unique chemical structure. Its applications extend to creating polymers and other materials that require specific mechanical or chemical characteristics.

Industrial Production Methods

The industrial production of ADMPA typically utilizes optimized synthetic routes for large-scale synthesis. Continuous flow reactors and automated systems are employed to ensure consistent quality and yield. The synthesis involves:

- Starting with 2,2-dimethylpentanoic acid.

- Converting the free amine to its hydrochloride salt using hydrochloric acid.

作用机制

The mechanism of action of 5-Amino-2,2-dimethylpentanoic acid hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The amino group can form hydrogen bonds and electrostatic interactions with active sites, influencing the activity of the target molecules. The pathways involved often include inhibition or activation of enzymatic reactions, leading to downstream effects in biological systems.

相似化合物的比较

Comparison with Structurally Similar Compounds

Structural Analogues and Derivatives

A comparative analysis of structurally related compounds reveals distinct differences in substitution patterns, physicochemical properties, and applications. Key examples include:

(S)-5-Amino-2-(methylamino)pentanoic Acid Hydrochloride

- Molecular Formula : C₆H₁₄N₂O₂·HCl

- Molecular Weight : 198.65 g/mol .

- Applications: Used in peptide synthesis and enzyme inhibition studies due to its modified amino group .

5-(Dimethylamino)pentanoic Acid

- Molecular Formula: C₇H₁₅NO₂

- Molecular Weight : 145.20 g/mol .

- Key Features: Contains a dimethylamino group at position 5 instead of a primary amine. This increases lipophilicity but reduces aqueous solubility compared to the hydrochloride salt form of the target compound.

- Applications : Intermediate in surfactant and corrosion inhibitor synthesis .

5-Amino-2-methylbenzothiazole Dihydrochloride

Physicochemical Properties

Key Observations :

- The hydrochloride salt of the target compound exhibits superior aqueous solubility compared to its neutral analogues.

- Aromatic derivatives (e.g., benzothiazole) display higher LogP values, favoring membrane permeability in drug design .

Target Compound

- Drug Development : Used in synthesizing GABA analogues and enzyme inhibitors targeting neurodegenerative diseases .

- Chiral Resolution : Steric hindrance from 2,2-dimethyl groups aids in asymmetric catalysis .

(5-Amino-2,4-difluorophenyl)boronic Acid Hydrochloride

- Molecular Formula: C₆H₇BClF₂NO₂

- Applications : Suzuki-Miyaura cross-coupling reactions in medicinal chemistry .

5-Amino-2'-O-methyluridine Hydrochloride

- Molecular Formula : C₁₀H₁₆ClN₃O₆

- Applications : Antiviral research (e.g., herpes simplex virus) due to modified ribose moiety .

生物活性

5-Amino-2,2-dimethylpentanoic acid hydrochloride (ADMPA-HCl) is an amino acid derivative with significant biological activity. This compound has garnered attention for its potential applications in pharmacology and neurochemistry. This article provides an overview of its biological activity, mechanisms of action, and relevant research findings.

ADMPA-HCl is characterized by its branched aliphatic structure, which contributes to its unique chemical properties. The molecular formula is C₇H₁₆ClNO₂, and it is primarily utilized as a hydrochloride salt. The presence of the amino group allows for various interactions with biological systems, influencing neurotransmitter dynamics and enzyme activity.

The biological activity of ADMPA-HCl involves several mechanisms:

- Neurotransmitter Modulation : ADMPA-HCl has been shown to influence neurotransmitter systems, particularly gamma-aminobutyric acid (GABA). It may enhance GABAergic activity, which is crucial for maintaining neuronal excitability and preventing excitotoxicity.

- Enzymatic Interactions : The compound interacts with specific enzymes and receptors, forming hydrogen bonds and electrostatic interactions that modulate their activity. This can lead to either inhibition or activation of various biochemical pathways.

Neuroprotective Effects

Research indicates that ADMPA-HCl exhibits potential neuroprotective properties. Studies have demonstrated its ability to protect neuronal cells from oxidative stress and apoptosis, which are critical factors in neurodegenerative diseases.

Case Studies

- Neuroprotection in Animal Models : In a study involving rodents subjected to induced oxidative stress, administration of ADMPA-HCl resulted in a significant reduction in neuronal damage compared to control groups. This suggests its potential use as a therapeutic agent in conditions such as Alzheimer's disease.

- GABAergic Activity : Another study highlighted the compound's ability to enhance GABA release in cultured neurons. This effect was dose-dependent and suggests that ADMPA-HCl may be beneficial in treating anxiety disorders by promoting inhibitory neurotransmission.

Comparative Analysis with Similar Compounds

ADMPA-HCl shares structural similarities with other amino acids and derivatives, which can provide insights into its unique properties:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| 2-Amino-4-methylpentanoic acid | C₆H₁₃NO₂ | Similar branched structure; used in peptide synthesis. |

| 3-Amino-3-methylbutanoic acid | C₅H₁₃NO₂ | Exhibits similar biological activity; potential neuroprotective effects. |

| L-Leucine | C₆H₁₃NO₂ | Essential amino acid; involved in protein synthesis. |

The unique combination of the amino group and two methyl groups at the second position in ADMPA-HCl imparts distinct chemical properties that differentiate it from these similar compounds.

常见问题

Basic Research Questions

Q. What synthetic strategies are recommended for achieving high-purity 5-Amino-2,2-dimethylpentanoic acid hydrochloride?

- Methodological Answer : Multi-step synthesis involving amidation and hydrochlorination is commonly employed. For example, a similar compound (2,2-dimethyl-3-(methylamino)propanoic acid hydrochloride) uses reagents like DCC (dicyclohexylcarbodiimide) for coupling and TFA (trifluoroacetic acid) for deprotection, followed by HCl treatment for salt formation . Purification via recrystallization in solvents like methanol or ethyl acetate is critical to remove unreacted intermediates. Yield optimization requires strict control of reaction stoichiometry and temperature gradients (e.g., 0–5°C for acid-sensitive steps) .

Q. What storage conditions ensure the stability of this compound?

- Methodological Answer : Store at 0–6°C in airtight, light-resistant containers to prevent hygroscopic degradation and oxidation. Similar amino acid derivatives (e.g., 5-Aminolevulinic acid hydrochloride) show instability at room temperature due to keto-enol tautomerism, necessitating inert gas purging during storage . Regular stability testing via HPLC or TLC is advised to monitor purity over time .

Q. Which analytical techniques are most reliable for structural confirmation?

- Methodological Answer : Use a combination of:

- NMR spectroscopy (¹H/¹³C) to verify stereochemistry and substituent positions.

- Mass spectrometry (HRMS) for molecular weight confirmation and isotopic pattern analysis.

- FT-IR to identify functional groups (e.g., carboxylic acid O-H stretch at ~2500 cm⁻¹ and amine N-H bends).

Cross-validation with X-ray crystallography (if crystalline) resolves ambiguities in stereochemical assignments .

Advanced Research Questions

Q. How can computational reaction path searches improve the design of derivatives?

- Methodological Answer : Quantum chemical calculations (e.g., DFT) predict energetically favorable reaction pathways for functionalizing the dimethylpentanoic acid backbone. For example, ICReDD’s workflow combines reaction path sampling with machine learning to prioritize derivatives with desired properties (e.g., enhanced solubility or bioactivity). Experimental validation then focuses on high-probability candidates, reducing trial-and-error synthesis .

Q. How can discrepancies between theoretical and experimental NMR data be resolved?

- Methodological Answer : Discrepancies often arise from dynamic effects (e.g., proton exchange in solution) or incorrect conformational assumptions. Use:

- Solvent-dependent NMR studies to assess hydrogen bonding.

- Variable-temperature NMR to identify rotamers or tautomers.

- DFT-based NMR chemical shift calculations (e.g., using Gaussian software) to model solvent effects explicitly. For example, unexpected shifts in similar compounds were traced to pH-dependent carboxylate protonation states .

Q. What experimental designs assess stability under physiological conditions?

- Methodological Answer : Conduct accelerated degradation studies:

- pH stability : Incubate the compound in buffers (pH 1–10) at 37°C and analyze degradation products via LC-MS.

- Thermal stability : Use TGA/DSC to identify decomposition temperatures and isothermal stress testing (e.g., 40–60°C) to model shelf life.

- Oxidative stability : Expose to H₂O₂ or dissolved O₂ and monitor via radical scavenging assays. For instance, 5-Aminolevulinic acid derivatives degrade rapidly under alkaline conditions, requiring formulation adjustments .

Q. How can batch-to-batch variability in synthesis be minimized?

- Methodological Answer : Implement quality-by-design (QbD) principles:

- Critical process parameters (CPPs) : Identify key factors (e.g., reaction time, catalyst loading) via DOE (design of experiments).

- In-line PAT (Process Analytical Technology) : Use FT-IR or Raman spectroscopy for real-time monitoring of intermediate formation.

- Strict impurity profiling : Compare batches using UPLC-PDA and enforce acceptance criteria for residual solvents (e.g., ≤0.1% ethyl acetate) .

Contradictions and Mitigations

- Safety Data Gaps : While some amino acid hydrochlorides are classified as low-risk (e.g., notes "not classified" for health hazards), others (e.g., 5-Aminolevulinic acid HCl) require stringent precautions (e.g., P261/P262 for inhalation/contact) . Researchers should default to worst-case handling (gloves, fume hoods) until compound-specific toxicology data is available.

- Spectral Interpretation : Conflicting NMR assignments may arise from chiral center interactions. Use chiral HPLC (e.g., with β-cyclodextrin columns) to resolve enantiomeric impurities .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。